L-Histidine 7-amido-4-methylcoumarin
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Description
L-Histidine 7-amido-4-methylcoumarin (H7AMC) is a fluorescent derivative of the amino acid histidine, which is commonly used in scientific research to study the biochemical and physiological effects of histidine. H7AMC is a highly versatile compound, as it can be used as a fluorescent marker for protein labeling, as a fluorescent probe for studying the structure of proteins, and as a fluorescent reporter for monitoring the activity of enzymes. Additionally, H7AMC is a valuable tool for studying the structure and function of proteins in living cells, as it can be used to measure and quantify the levels of histidine and its derivatives in cells.
Scientific Research Applications
Fluorogenic Substrate for Enzyme Assays
"L-Histidine 7-amido-4-methylcoumarin" and its derivatives are widely used as fluorogenic substrates in enzyme assays. These compounds are designed to release highly fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic action, facilitating the quantification of enzyme activities. For instance, it has been employed in the assays for histone deacetylases (HDACs), a key target for chemotherapeutic intervention, providing a sensitive, nonisotopic method for drug discovery (Wegener et al., 2003). Similarly, its use extends to creating fluorogenic substrates for detecting serine proteases, demonstrating its versatility in biochemical assays (Ishida et al., 2021).
Protein and DNA Structure Studies
In addition to enzyme assays, "L-Histidine 7-amido-4-methylcoumarin" is involved in the study of protein and DNA structures. Vibrational spectroscopy techniques, including vibrational absorption, circular dichroism, and Raman spectroscopy, have been applied to study the structure, hydration, and ligand-binding properties of proteins and DNA, with amino acids like L-histidine playing a significant role in these studies (Jalkanen et al., 2006).
Drug Discovery and Biochemical Analysis
This compound is pivotal in drug discovery, particularly in the identification and characterization of enzyme inhibitors. For example, the synthesis of L-Arginine-4-methylcoumaryl-7-amide and its derivatives, containing the key fluorescence amine of 7-amino-4-methylcoumarin, facilitated the sensitive determinations of trypsin and papain, highlighting its application in developing novel therapeutics (Kanaoka et al., 1977).
properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUYDFDITKBMJW-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426783 |
Source
|
Record name | L-Histidine 7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidine 7-amido-4-methylcoumarin | |
CAS RN |
191723-64-5 |
Source
|
Record name | L-Histidine 7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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